REACTION_CXSMILES
|
Br.Br[CH2:3][C:4]([C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)=O.Cl.[NH:13]=[C:14]1[CH2:18][CH2:17][CH2:16][NH:15]1.C(=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O>[N:9]1[CH:10]=[CH:11][C:6]([C:4]2[N:13]=[C:14]3[CH2:18][CH2:17][CH2:16][N:15]3[CH:3]=2)=[CH:7][CH:8]=1 |f:0.1,2.3,4.5.6|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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Br.BrCC(=O)C1=CC=NC=C1
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Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
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Cl.N=C1NCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The solvent was removed in vacuo
|
Type
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DISSOLUTION
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Details
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the residue dissolved in water
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Type
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EXTRACTION
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Details
|
extracted with chloroform
|
Type
|
WASH
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Details
|
The organic layer was washed three times with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous potassium carbonate
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica
|
Type
|
WASH
|
Details
|
eluted with 10-15% methanol in methylene chloride acetone (85:15)
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Type
|
CUSTOM
|
Details
|
the solid residue recrystallized twice from ethyl acetate
|
Name
|
|
Type
|
product
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Smiles
|
N1=CC=C(C=C1)C=1N=C2N(C1)CCC2
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |